molecular formula C23H21ClN2O3S B2391799 3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-95-9

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2391799
CAS No.: 954679-95-9
M. Wt: 440.94
InChI Key: TXVVCWUIDKRQFC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a tosyl-protected tetrahydroisoquinoline moiety

Mechanism of Action

Target of Action

The compound, also known as CTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical and industrial applications. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents .

Mode of Action

The compound’s interaction with its targets likely involves the isomerization of an iminium intermediate .

Result of Action

, it is likely that CTI has similar effects.

Action Environment

The action, efficacy, and stability of CTI may be influenced by various environmental factors. For example, the synthesis of THIQ derivatives often involves multicomponent reactions, which can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler cyclization, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tosylation: The tetrahydroisoquinoline core is then protected by tosylation using tosyl chloride and a base such as pyridine.

    Amidation: The tosyl-protected tetrahydroisoquinoline is then coupled with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide moiety can be reduced to the corresponding amine.

    Oxidation Reactions: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of isoquinoline derivatives.

Scientific Research Applications

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide
  • 3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-8-yl)benzamide

Uniqueness

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the tosyl group and the chloro substitution can significantly affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

3-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVCWUIDKRQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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